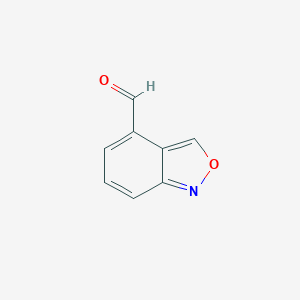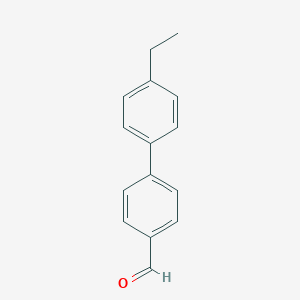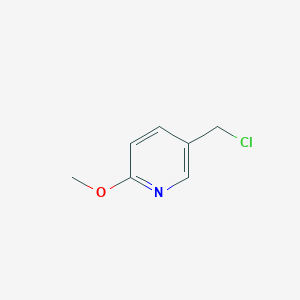
2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (MPDDICA) is a compound of interest in scientific research due to its unique properties. It is a heterocyclic compound that contains an indole ring and a carboxylic acid group. It has a molecular weight of 221.24 g/mol and a melting point of 143-145°C. MPDDICA is highly soluble in water and organic solvents, making it a useful compound for various applications.
Applications De Recherche Scientifique
Inhibition of Bacterial Transport Mechanisms : A study by Richarme (1985) found that 5-Methoxyindole-2-carboxylic acid, a related compound, effectively inhibits binding protein-dependent transport in Escherichia coli, suggesting its potential in studying bacterial transport mechanisms (Richarme, 1985).
Antitumor and Fluorescent Properties : Xiao et al. (2019) reported that drumlike organotin carboxylates, which are structurally related to the compound , display promising antitumor activities and fluorescence, indicating their potential in cancer therapy (Xiao et al., 2019).
Heparanase Inhibitory Activity : Courtney et al. (2004) discovered that a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids shows potent inhibitory activity against heparanase, a crucial enzyme in tumor metastasis and angiogenesis, suggesting their use as therapeutic agents (Courtney et al., 2004).
Synthesis of Isoindoles : Kobayashi et al. (2014) developed a two-step procedure for synthesizing new types of 1H-isoindoles from aryl(2-bromophenyl)methanones, demonstrating the versatility of isoindole derivatives in chemical synthesis (Kobayashi et al., 2014).
Integrin Antagonists Synthesis : Deng et al. (2003) presented a method for synthesizing integrin antagonists based on 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole, pointing to potential applications in anti-integrin drug development (Deng et al., 2003).
Antitumor Agent Synthesis : Mondal et al. (2003) developed a method for synthesizing a novel antitumor agent related to 1H-isoindole derivatives, highlighting the compound's potential in cancer treatment (Mondal et al., 2003).
Synthesis of Isoindolylalkylphosphonium Salts for Antitumor Properties : Dubois et al. (1978) synthesized isoindolylalkylphosphonium salts, demonstrating significant antitumor activity in specific leukemia cells, emphasizing the importance of the isoindole structure in medicinal chemistry (Dubois et al., 1978).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon–carbon bond-forming reaction. This suggests that the compound may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
Similar compounds are known to be relatively stable and readily prepared , suggesting that they may have favorable pharmacokinetic properties.
Action Environment
The action of 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is likely influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNHPSITVYQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351069 | |
| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110768-14-4 | |
| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)







